molecular formula C15H13N5O2 B5737374 N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5737374
M. Wt: 295.30 g/mol
InChI Key: XMAOYIMSUNNQCY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 4-methoxyphenyl group and a 1H-tetrazol-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the benzamide intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the tetrazole ring can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides or tetrazoles.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: This compound has potential as a pharmacophore in the design of new drugs, particularly those targeting enzyme inhibition or receptor modulation.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Industry:

    Chemical Manufacturing: this compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Agriculture: The compound may have applications as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the tetrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
  • N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetic acid
  • N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)butanoic acid

Comparison:

  • Structural Differences: While these compounds share the methoxyphenyl and tetrazole groups, they differ in the length and nature of the carbon chain connecting these groups to the benzamide core.
  • Chemical Properties: The differences in the carbon chain can affect the solubility, stability, and reactivity of these compounds.
  • Biological Activity: The variations in structure can lead to differences in biological activity, such as binding affinity to target molecules and pharmacokinetic properties.

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups, which can confer unique properties and applications in various fields.

Biological Activity

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound features a tetrazole ring , which is known for its ability to mimic carboxylate groups, facilitating interactions with various biological targets such as enzymes and receptors. The methoxyphenyl and benzamide groups enhance the compound's binding affinity and specificity, potentially increasing its therapeutic efficacy. This structural combination allows for hydrophobic interactions and hydrogen bonding with target proteins, which are crucial for its pharmacological profile.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies using the disc diffusion method demonstrated that certain tetrazole compounds possess significant antibacterial properties, outperforming standard antibiotics like ampicillin in some cases .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
2-methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one50E. coli
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide100Bacillus subtilis

Anticancer Potential

The compound has also been studied for its anticancer properties. Similar tetrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. For example, studies have shown that certain tetrazole-based compounds can effectively inhibit specific kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have reported on the biological activities of tetrazole-containing compounds:

  • Antimicrobial Activity : A study highlighted that a series of tetrazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent derivative had an MIC value comparable to established antibiotics .
  • Anticancer Activity : Research focusing on the inhibition of protein kinase CK1δ demonstrated that certain tetrazole derivatives showed significant inhibitory effects, with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
  • Mechanistic Studies : Detailed mechanistic investigations revealed that these compounds interact with target proteins through specific binding sites, modulating enzymatic activity and influencing cellular pathways critical for disease progression .

Comparative Analysis with Related Compounds

This compound can be compared to other structurally similar compounds to assess its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)benzamideLacks methyl group on tetrazoleSimpler structure; less potential for biological activity
N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamideChlorine substituent instead of methoxyDifferent electronic properties affecting reactivity
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamideContains chloro substituentPotentially different biological activity profile

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAOYIMSUNNQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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